

An In-depth Technical Guide to the Discovery and Chemical Synthesis of NDNA4

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Compound of Interest		
Compound Name:	NDNA4	
Cat. No.:	B12369955	Get Quote

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Introduction

Neuro-Derived Nucleic Acid Analog 4 (**NDNA4**) is a novel synthetic small molecule that has emerged as a potent and selective modulator of the Retinoic Acid Receptor-related Orphan Receptor Gamma T (RORyt). RORyt is a critical transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases. This document provides a comprehensive overview of the discovery, synthesis, and characterization of **NDNA4**, intended for researchers, scientists, and drug development professionals.

Discovery of NDNA4

NDNA4 was identified through a high-throughput screening campaign of a proprietary library of nucleic acid analogs designed to target nuclear hormone receptors. The initial hit was optimized through a structure-activity relationship (SAR) campaign, leading to the development of **NDNA4** with significantly improved potency and selectivity for RORyt.

Binding Affinity and Selectivity



The binding affinity of **NDNA4** to the RORyt ligand-binding domain (LBD) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Selectivity was assessed against a panel of other nuclear receptors.

Compound	RORyt Ki (nM)	RORα Ki (nM)	Rev-Erbα Ki (nM)
NDNA4	2.5 ± 0.3	>10,000	>10,000
Initial Hit	450 ± 25	1,200	>10,000

Table 1: Binding affinities of **NDNA4** and the initial screening hit for RORyt and other related nuclear receptors. Data are presented as the mean ± standard deviation.

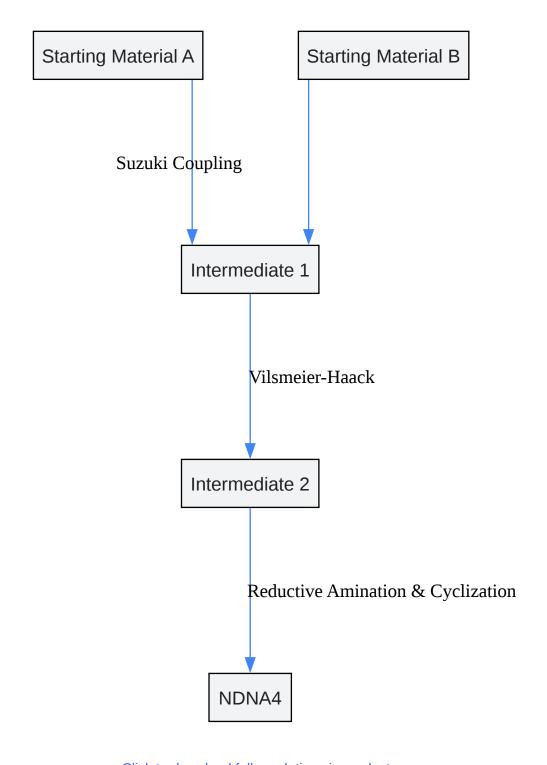
Chemical Synthesis of NDNA4

The chemical synthesis of **NDNA4** is a multi-step process that involves the formation of a key heterocyclic core followed by functionalization.

Overall Synthesis Scheme

The synthesis begins with a Suzuki coupling to form the biphenyl backbone, followed by a Vilsmeier-Haack reaction to introduce the aldehyde. Reductive amination and subsequent cyclization yield the core **NDNA4** structure.





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Caption: High-level overview of the NDNA4 chemical synthesis workflow.

Experimental Protocol: Step 1 - Suzuki Coupling



- To a solution of aryl bromide A (1.0 eq) in a 2:1 mixture of toluene and water, add aryl boronic acid B (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
- Degas the mixture with argon for 15 minutes.
- Heat the reaction mixture to 90°C for 12 hours under an argon atmosphere.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield Intermediate 1.

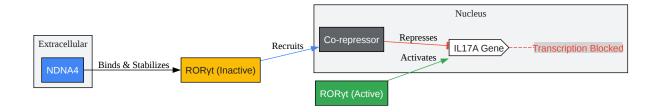
Step	Reactants	Catalyst/R eagents	Solvent	Temperatu re (°C)	Time (h)	Yield (%)
1	Aryl bromide, Aryl boronic acid	Pd(PPh3)4 , K2CO3	Toluene/W ater	90	12	85
2	Intermediat e 1	POCI3, DMF	Dichlorome thane	0 to RT	4	92
3	Intermediat e 2	Amine, NaBH(OAc)3	Dichloroeth ane	RT	16	78

Table 2: Summary of reaction conditions and yields for the key steps in the synthesis of **NDNA4**.

Mechanism of Action and Signaling Pathway

NDNA4 acts as an inverse agonist of RORyt. By binding to the LBD, it stabilizes the receptor in an inactive conformation, promoting the recruitment of co-repressors and inhibiting the transcription of RORyt target genes, such as IL17A.





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Caption: Proposed signaling pathway for NDNA4 as a RORyt inverse agonist.

Experimental Protocol: IL-17A Secretion Assay

- Culture human peripheral blood mononuclear cells (PBMCs) under Th17-polarizing conditions (anti-CD3/CD28, IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4) for 3 days.
- Treat the cells with varying concentrations of **NDNA4** or vehicle control (0.1% DMSO).
- Incubate for an additional 24 hours.
- Collect the cell culture supernatant.
- Measure the concentration of IL-17A in the supernatant using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Calculate the IC50 value from the dose-response curve.

Compound	Cell-based IC50 (nM) for IL-17A Inhibition
NDNA4	15.8 ± 2.1
RORyt Antagonist (Control)	25.2 ± 3.5

Table 3: In vitro potency of **NDNA4** in a primary human Th17 cell functional assay.



Conclusion

NDNA4 is a potent and selective RORyt inverse agonist with a well-defined chemical synthesis route. Its ability to suppress IL-17A production in primary human immune cells highlights its potential as a therapeutic candidate for autoimmune diseases. Further preclinical development, including in vivo efficacy and safety studies, is warranted.

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